

An In-Depth Technical Guide to Isoquinoline-7-carbonitrile

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Compound of Interest

Compound Name: *Isoquinoline-7-carbonitrile*

CAS No.: 223671-92-9

Cat. No.: B1321890

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.^{[1][2][3]} Among these, **isoquinoline-7-carbonitrile** emerges as a pivotal building block in the synthesis of complex molecules, particularly in the realm of drug discovery for neurological disorders.^[4] This guide provides a comprehensive overview of **isoquinoline-7-carbonitrile**, detailing its chemical and physical properties, synthesis, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the critical information needed for its effective utilization.

Core Molecular Attributes

Isoquinoline-7-carbonitrile is a heterocyclic aromatic compound featuring an isoquinoline ring system with a nitrile group at the 7-position. This specific substitution pattern imparts unique electronic properties and reactivity to the molecule, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **isoquinoline-7-carbonitrile** is essential for its handling, reaction setup, and purification.

Property	Value	Source
CAS Number	223671-92-9	[4]
Molecular Formula	C ₁₀ H ₆ N ₂	[4]
Molecular Weight	154.17 g/mol	[4]
Boiling Point	341.5±15.0°C at 760 mmHg	[4]
Appearance	White to off-white solid	
Solubility	Soluble in common organic solvents like ethanol, acetone, and diethyl ether.[1] Sparingly soluble in water.[1]	

Synthesis of Isoquinoline-7-carbonitrile

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. [1][5][6] These methods typically involve the cyclization of a substituted β -phenylethylamine derivative.

A common and effective method for the introduction of the nitrile group at the 7-position is through the cyanation of a 7-halo-isoquinoline precursor, most commonly 7-bromoisoquinoline.

Illustrative Synthesis Workflow: Cyanation of 7-Bromoisoquinoline

This workflow outlines the key steps in a typical laboratory-scale synthesis of **isoquinoline-7-carbonitrile** from 7-bromoisoquinoline.

Caption: A typical workflow for the synthesis of **isoquinoline-7-carbonitrile**.

Detailed Experimental Protocol:

Materials:

- 7-Bromoisoquinoline
- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 7-bromoisoquinoline in DMF, add copper(I) cyanide.
- Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to quench the reaction and complex with excess copper salts.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **isoquinoline-7-carbonitrile**.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for specific scales and substrate purities.

Spectroscopic Characterization

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of **isoquinoline-7-carbonitrile**. While a complete, officially curated set of spectra for this specific isomer is not readily available in public databases, the expected spectral features can be predicted based on the analysis of related isoquinoline derivatives.^{[7][8][9][10]}

Expected ¹H and ¹³C NMR Spectral Data

The following table outlines the anticipated chemical shifts for the protons and carbons of **isoquinoline-7-carbonitrile**.

¹ H NMR	Expected Chemical Shift (ppm)	¹³ C NMR	Expected Chemical Shift (ppm)
H-1	~9.3 (s)	C-1	~153
H-3	~8.6 (d)	C-3	~144
H-4	~7.8 (d)	C-4	~122
H-5	~8.2 (d)	C-4a	~136
H-6	~7.7 (dd)	C-5	~130
H-8	~8.4 (s)	C-6	~129
C-7	~112		
C-8	~135		
C-8a	~128		
-CN	~118		

Note: These are predicted values and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of **isoquinoline-7-carbonitrile** is expected to show characteristic absorption bands for the following functional groups:

- C≡N stretch: A sharp, medium-intensity band around 2230-2210 cm^{-1} .^[7]
- Aromatic C-H stretch: Bands above 3000 cm^{-1} .
- Aromatic C=C and C=N stretches: A series of bands in the 1650-1450 cm^{-1} region.

Mass Spectrometry

In a mass spectrum, **isoquinoline-7-carbonitrile** is expected to exhibit a molecular ion peak (M^+) at $m/z = 154$, corresponding to its molecular weight.

Reactivity and Chemical Transformations

The chemical reactivity of **isoquinoline-7-carbonitrile** is dictated by the interplay between the electron-deficient pyridine ring, the benzene ring, and the electrophilic nitrile group.

Reactions of the Isoquinoline Ring

- Electrophilic Aromatic Substitution: The isoquinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. When it does occur, substitution is favored on the benzene ring, typically at the C5 and C8 positions.
- Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the C1 position.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functional groups, providing a gateway to a diverse range of derivatives.

Caption: Key chemical transformations of the nitrile group in **isoquinoline-7-carbonitrile**.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, and **isoquinoline-7-carbonitrile** serves as a valuable starting material for the synthesis of biologically active compounds.[3] Its utility is particularly noted in the development of therapeutics for neurological disorders.[4] The ability to functionalize both the isoquinoline ring and the nitrile group allows for the creation of diverse libraries of compounds for screening against various biological targets.

Derivatives of isoquinoline have shown a wide range of pharmacological activities, including:

- Anticancer[3]
- Antimicrobial[3]
- Antiviral
- Anti-inflammatory[2]

The synthesis of novel isoquinoline-based compounds often involves the strategic modification of the core structure to optimize binding to target proteins and improve pharmacokinetic properties. **Isoquinoline-7-carbonitrile** provides a key entry point for such modifications.

Safety and Handling

Isoquinoline-7-carbonitrile should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Isoquinoline-7-carbonitrile is a chemical intermediate of significant value to the scientific research and drug development community. Its unique structural features and versatile reactivity make it an important building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its properties,

synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

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